2-Ethyl-1-methylbenzimidazole
CAS No.: 14754-42-8
Cat. No.: VC20968752
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14754-42-8 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 2-ethyl-1-methylbenzimidazole |
Standard InChI | InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 |
Standard InChI Key | KMZUNPOOESGZLF-UHFFFAOYSA-N |
SMILES | CCC1=NC2=CC=CC=C2N1C |
Canonical SMILES | CCC1=NC2=CC=CC=C2N1C |
Introduction
Chemical Structure and Properties
2-Ethyl-1-methylbenzimidazole consists of a benzimidazole core with specific substitutions: an ethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring system. The benzimidazole scaffold itself is comprised of a benzene ring fused to an imidazole ring, creating a bicyclic heterocyclic system with important biological implications.
The compound's structure gives it distinct chemical and physical properties that influence its behavior in various chemical environments. The following table summarizes the key physicochemical properties of 2-Ethyl-1-methylbenzimidazole:
Table 1: Physicochemical Properties of 2-Ethyl-1-methylbenzimidazole
Property | Value |
---|---|
CAS Number | 14754-42-8 |
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 2-ethyl-1-methylbenzimidazole |
Standard InChI | InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 |
Standard InChIKey | KMZUNPOOESGZLF-UHFFFAOYSA-N |
SMILES | CCC1=NC2=CC=CC=C2N1C |
Canonical SMILES | CCC1=NC2=CC=CC=C2N1C |
Synonyms | 1H-Benzimidazole,2-ethyl-1-methyl-(9CI) |
PubChem Compound ID | 767636 |
The structural characteristics of 2-Ethyl-1-methylbenzimidazole contribute to its potential reactivity and interactions with biological systems. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding, while the aromatic system allows for π-π interactions with other aromatic systems, such as those found in proteins and DNA.
Biological Activities
Benzimidazole derivatives are known for their diverse biological activities, which suggests potential applications for 2-Ethyl-1-methylbenzimidazole in pharmaceutical research.
Structure-Activity Relationships
The biological activity of benzimidazole derivatives is highly dependent on their substitution patterns. The specific arrangement of the ethyl and methyl groups in 2-Ethyl-1-methylbenzimidazole may confer unique biological properties compared to other benzimidazole derivatives.
Comprehensive structure-activity relationship studies would be valuable for understanding how these structural features influence the compound's biological activity profile.
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